

Peroxisomal β -Oxidation of Dicarboxylic Acids: A Technical Guide

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Compound of Interest

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Introduction

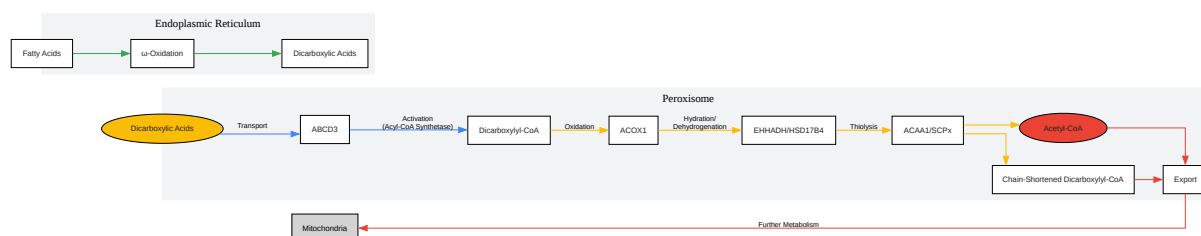
Peroxisomal β -oxidation is a critical metabolic pathway, not only for the degradation of very-long-chain fatty acids and branched-chain fatty acids but also for the chain shortening of dicarboxylic acids (DCAs).^[1] DCAs are formed from monocarboxylic fatty acids through ω -oxidation, a process that becomes particularly important under conditions of high fatty acid flux or when mitochondrial β -oxidation is impaired.^{[1][2][3][4]} The subsequent breakdown of these DCAs in the peroxisome prevents their accumulation to toxic levels and provides the cell with shorter-chain dicarboxylic acids that can be further metabolized in the mitochondria.^[3] Dysregulation of this pathway is a hallmark of several peroxisomal disorders, leading to dicarboxylic aciduria.^{[2][4][5]} This guide provides an in-depth review of the core mechanisms, key enzymes, regulatory networks, and experimental methodologies relevant to the study of peroxisomal dicarboxylic acid β -oxidation.

The Core Pathway of Peroxisomal Dicarboxylic Acid β -Oxidation

The peroxisomal β -oxidation of dicarboxylic acids is a cyclical process that shortens the carbon chain of dicarboxylyl-CoAs by two carbons in each cycle, releasing acetyl-CoA. The pathway involves a series of enzymatic reactions analogous to those of mitochondrial β -oxidation, but catalyzed by a distinct set of enzymes.

Signaling Pathway and Logical Relationships

The overall process begins with the formation of dicarboxylic acids from fatty acids via ω -oxidation in the endoplasmic reticulum. These DCAs are then transported into the peroxisome, activated to their CoA esters, and subsequently undergo β -oxidation. The chain-shortened DCAs and acetyl-CoA are then exported from the peroxisome for further metabolism.



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Figure 1: Overview of dicarboxylic acid metabolism.

Key Enzymes in Peroxisomal Dicarboxylic Acid β -Oxidation

The catabolism of dicarboxylic acids within the peroxisome is orchestrated by a specific set of enzymes, each playing a crucial role in the chain-shortening process.

Enzyme	Gene	Function	Substrate Specificity for DCAs
ABCD3 (PMP70)	ABCD3	Transporter for long-chain dicarboxylic acids into the peroxisome.	Essential for the import of long-chain DCAs. [6] [7]
Acyl-CoA Oxidase 1 (ACOX1)	ACOX1	Catalyzes the first and rate-limiting step: the oxidation of dicarboxylyl-CoA to 2-enoyl-dicarboxylyl-CoA, producing H ₂ O ₂ .	Shows activity towards a broad range of DCAs. [1]
L-Bifunctional Protein (EHHADH)	EHHADH	Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.	Considered more important than HSD17B4 for DCA β -oxidation. [1] [8]
D-Bifunctional Protein (HSD17B4)	HSD17B4	Also has hydratase and dehydrogenase activities.	Appears to have overlapping functions with EHHADH. [1]
Peroxisomal Thiolase (ACAA1)	ACAA1	Catalyzes the final step: the thiolytic cleavage of 3-ketoacyl-dicarboxylyl-CoA.	Part of the classical, inducible peroxisomal β -oxidation pathway. [1]
Sterol Carrier Protein X (SCPx)	SCP2	A thiolase with broad substrate specificity.	Has overlapping functions with ACAA1. [1]

Enzyme Kinetics

Detailed kinetic parameters of these enzymes with a range of dicarboxylic acid substrates are not extensively documented in the literature. However, some data for ACOX1 with a

monocarboxylic acid substrate is available, which can serve as a reference point for researchers.

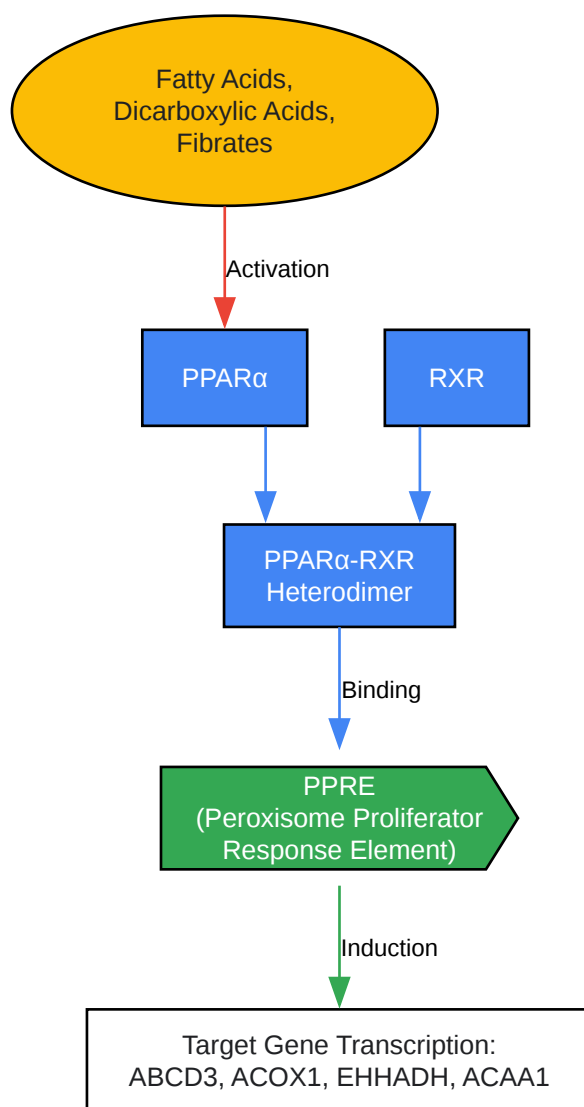
Enzyme	Substrate	Km (μM)	Vmax (U/mg)	Organism	Reference
ACOX1a	Palmitoyl-CoA	73	0.076	Human	
ACOX1b	Palmitoyl-CoA	90	1.8	Human	

Note: Further research is required to establish the specific kinetic parameters of these enzymes with various dicarboxylic acid substrates.

Regulation of Peroxisomal Dicarboxylic Acid β-Oxidation

The primary regulators of this pathway are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, upregulates the expression of genes encoding the peroxisomal β-oxidation enzymes.

PPARα Signaling Pathway



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Figure 2: PPARα-mediated regulation of peroxisomal β-oxidation.

Gene Expression Changes

Treatment with PPARα agonists, such as WY-14643, leads to a significant induction of the genes involved in peroxisomal dicarboxylic acid β-oxidation. While specific fold-change values can vary depending on the experimental system, the general trend is a robust upregulation.

Gene	Fold Change (WY-14643 treatment)	Cell Type/Organism
ACOX1	Induced	Mouse Liver[9]
EHHADH	Induced	Mouse Liver
ACAA1	Induced	Mouse Liver
ABCD3	Induced	Mouse Liver

Note: This table represents a qualitative summary. For precise quantitative data, it is recommended to consult specific studies and perform dedicated experiments.

Clinical Relevance: Dicarboxylic Aciduria in Peroxisomal Disorders

A hallmark of impaired peroxisomal β -oxidation is the accumulation and excretion of dicarboxylic acids in the urine, a condition known as dicarboxylic aciduria. The pattern of excreted DCAs can be diagnostic for specific peroxisomal biogenesis disorders (PBDs) such as Zellweger syndrome and neonatal adrenoleukodystrophy (NALD).

Dicarboxylic Acid	Zellweger Syndrome	Neonatal Adrenoleukodystrophy	Normal Range	Units
Adipic Acid (C6)	Increased[3]	Increased[4]	Variable	$\mu\text{mol}/\text{mmol}$ creatinine
Suberic Acid (C8)	Markedly Increased[3]	Increased[4]	Variable	$\mu\text{mol}/\text{mmol}$ creatinine
Sebacic Acid (C10)	Markedly Increased[3]	Increased[4]	Variable	$\mu\text{mol}/\text{mmol}$ creatinine
Hexadecanedioic Acid (C16)	Present[4]	Present[4]	Not typically detected	$\mu\text{mol}/\text{mmol}$ creatinine

Note: The absolute concentrations can vary significantly between individuals and with diet. The relative abundance of different DCAs is often more informative for diagnosis.

Experimental Protocols

Measurement of Dicarboxylic Acid β -Oxidation in Cultured Fibroblasts

This protocol is adapted from methods for measuring very-long-chain fatty acid oxidation and can be modified for dicarboxylic acid substrates.[\[10\]](#)[\[11\]](#)

Principle: Cultured fibroblasts are incubated with a radiolabeled dicarboxylic acid (e.g., [1- 14 C]-hexadecanedioic acid). The rate of β -oxidation is determined by measuring the production of $^{14}\text{CO}_2$ or radiolabeled acetyl-CoA.

Materials:

- Cultured human skin fibroblasts
- DMEM with 10% fetal bovine serum
- [1- 14 C]-hexadecanedioic acid
- Scintillation fluid and vials
- Scintillation counter
- Reagents for protein determination (e.g., BCA assay)

Procedure:

- Cell Culture: Grow fibroblasts to confluence in T25 flasks.
- Labeling: On the day of the experiment, replace the culture medium with fresh medium containing a known concentration and specific activity of [1- 14 C]-hexadecanedioic acid.
- Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO_2 for a defined period (e.g., 2-4 hours).

- **Collection of $^{14}\text{CO}_2$:** If measuring CO_2 production, the flasks should be sealed with a rubber stopper equipped with a center well containing a piece of filter paper soaked in a CO_2 trapping agent (e.g., hyamine hydroxide).
- **Stopping the Reaction:** At the end of the incubation, inject a strong acid (e.g., perchloric acid) into the medium to stop the reaction and release dissolved CO_2 .
- **Quantification:** Remove the filter paper and place it in a scintillation vial with scintillation fluid. Count the radioactivity in a scintillation counter.
- **Normalization:** Harvest the cells and determine the total protein content. Express the results as nmol of dicarboxylic acid oxidized per hour per mg of protein.

Quantitative Analysis of Urinary Dicarboxylic Acids by GC-MS

This protocol provides a general workflow for the analysis of dicarboxylic acids in urine samples.

Principle: Urinary organic acids, including dicarboxylic acids, are extracted, derivatized to make them volatile, and then separated and quantified by gas chromatography-mass spectrometry (GC-MS).

Materials:

- Urine sample
- Internal standard (e.g., a stable isotope-labeled dicarboxylic acid)
- Organic solvent for extraction (e.g., ethyl acetate)
- Derivatizing agent (e.g., BSTFA with 1% TMCS)
- GC-MS system with a suitable capillary column

Procedure:

- **Sample Preparation:** Thaw the urine sample and centrifuge to remove any precipitate.

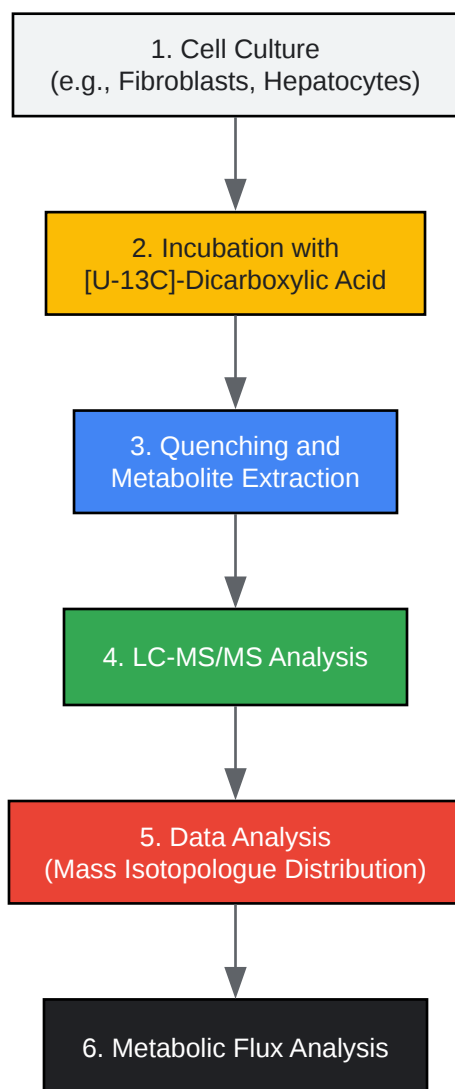
- **Internal Standard:** Add a known amount of the internal standard to an aliquot of the urine.
- **Extraction:** Acidify the urine sample and extract the organic acids with an organic solvent. Repeat the extraction multiple times.
- **Drying:** Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
- **Derivatization:** Add the derivatizing agent to the dried extract and heat to facilitate the reaction. This converts the carboxylic acid groups to more volatile esters.
- **GC-MS Analysis:** Inject the derivatized sample into the GC-MS system. The dicarboxylic acids will be separated based on their boiling points and retention times. The mass spectrometer will provide mass spectra for identification and quantification based on characteristic ions.
- **Quantification:** Calculate the concentration of each dicarboxylic acid by comparing its peak area to that of the internal standard and using a calibration curve.

Stable Isotope Tracing of Dicarboxylic Acid Metabolism

This advanced technique allows for the detailed mapping of the metabolic fate of dicarboxylic acids.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Principle: Cells are cultured in a medium containing a stable isotope-labeled dicarboxylic acid (e.g., [U-¹³C₁₆]-hexadecanedioic acid). After a certain incubation time, cellular metabolites are extracted and analyzed by mass spectrometry to determine the incorporation of the stable isotope into downstream products.

Experimental Workflow:



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